3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide
Brand Name: Vulcanchem
CAS No.: 896372-63-7
VCID: VC4340026
InChI: InChI=1S/C21H20N4O3/c26-19(22-11-9-14-13-23-17-7-3-1-5-15(14)17)10-12-25-20(27)16-6-2-4-8-18(16)24-21(25)28/h1-8,13,23H,9-12H2,(H,22,26)(H,24,28)
SMILES: C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCN3C(=O)C4=CC=CC=C4NC3=O
Molecular Formula: C21H20N4O3
Molecular Weight: 376.416

3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide

CAS No.: 896372-63-7

Cat. No.: VC4340026

Molecular Formula: C21H20N4O3

Molecular Weight: 376.416

* For research use only. Not for human or veterinary use.

3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide - 896372-63-7

Specification

CAS No. 896372-63-7
Molecular Formula C21H20N4O3
Molecular Weight 376.416
IUPAC Name 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide
Standard InChI InChI=1S/C21H20N4O3/c26-19(22-11-9-14-13-23-17-7-3-1-5-15(14)17)10-12-25-20(27)16-6-2-4-8-18(16)24-21(25)28/h1-8,13,23H,9-12H2,(H,22,26)(H,24,28)
Standard InChI Key GBCWNKQWHQKGOB-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCN3C(=O)C4=CC=CC=C4NC3=O

Introduction

The compound 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide is a synthetic organic molecule that combines two key pharmacophores: the quinazoline and indole moieties. These structural features are often associated with biological activity, including anticancer, antibacterial, and anti-inflammatory properties. This compound is part of a broader class of quinazoline derivatives that have been extensively studied for their medicinal potential.

Structural Overview

The molecular structure of this compound includes:

  • Quinazoline Core: A bicyclic aromatic system containing nitrogen atoms at positions 1 and 3, with ketone groups at positions 2 and 4.

  • Indole Side Chain: A bicyclic structure comprising a benzene ring fused to a pyrrole ring, attached via an ethyl linker.

  • Propanamide Functional Group: A three-carbon amide chain connecting the quinazoline and indole systems.

These structural components contribute to the compound's physicochemical properties, reactivity, and potential biological interactions.

Synthesis Pathways

The synthesis of this compound typically involves:

  • Preparation of Quinazolinone Derivatives:

    • Quinazolinones are synthesized by reacting anthranilamide with aldehydes or acids under acidic or basic conditions. For example, p-toluenesulfonic acid (p-TSA) in acetonitrile has been used to achieve high yields of quinazolinone derivatives .

  • Indole Functionalization:

    • Indole derivatives are functionalized through formylation or alkylation reactions to introduce side chains that can later react with quinazolinones .

  • Amide Bond Formation:

    • The final step involves coupling the quinazolinone core with the indole derivative using amide bond-forming reactions, often facilitated by coupling agents like EDCI or DCC .

Biological Activity

The compound's structure suggests potential for various biological applications due to its pharmacophores:

4.1 Anticancer Activity
Quinazoline derivatives have shown promise as inhibitors of enzymes such as tyrosine kinases and topoisomerases, which are critical in cancer cell proliferation. Indole groups also enhance cytotoxicity against cancer cells due to their ability to interact with DNA or proteins in tumor cells .

4.2 Antibacterial Properties
Quinazoline-2,4-dione scaffolds have been reported as effective antibacterial agents targeting bacterial gyrase and topoisomerase IV . The addition of an indole moiety may further enhance antibacterial activity by disrupting bacterial cell membranes or metabolic pathways.

4.3 Anti-inflammatory Potential
Both quinazoline and indole derivatives exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory enzymes such as COX-2.

Analytical Characterization

Characterization techniques include:

  • NMR Spectroscopy: Identifies functional groups and confirms molecular structure.

  • IR Spectroscopy: Detects characteristic amide and ketone vibrations (~1650 cm⁻¹ for C=O).

  • Mass Spectrometry (MS): Confirms molecular weight.

  • X-ray Crystallography: Provides detailed structural information on bond angles and dihedral interactions .

Research Findings

Recent studies have highlighted the synthesis and evaluation of similar compounds:

  • Quinazoline derivatives demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria .

  • Indole-based compounds exhibited cytotoxic effects on cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer), with IC50 values in the low micromolar range .

  • The combination of these pharmacophores has been suggested to enhance biological activity synergistically .

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